2-Methoxyestrone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyestrone-d4 is a deuterium-labeled derivative of 2-Methoxyestrone, a methoxylated catechol estrogen and metabolite of estrone. This compound is used in various scientific research applications due to its unique properties and stability .
Vorbereitungsmethoden
The synthesis of 2-Methoxyestrone-d4 involves the deuteration of 2-Methoxyestrone. The process typically includes the use of deuterium oxide (D2O) and a suitable catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange. Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-Methoxyestrone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
2-Methoxyestrone-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of estrogen metabolites.
Biology: Employed in studies investigating the metabolic pathways of estrogens and their biological effects.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of estrogenic compounds in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting estrogen-related pathways
Wirkmechanismus
The mechanism of action of 2-Methoxyestrone-d4 involves its interaction with various molecular targets and pathways. As a methoxylated catechol estrogen, it has very low affinity for estrogen receptors and lacks significant estrogenic activity. Instead, it may exert its effects through other pathways, such as the modulation of enzyme activity involved in estrogen metabolism. The deuterium labeling enhances its stability and allows for precise tracking in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
2-Methoxyestrone-d4 can be compared with other similar compounds, such as:
2-Methoxyestrone: The non-deuterated form, which has similar chemical properties but lacks the stability provided by deuterium labeling.
2-Methoxyestradiol: Another methoxylated catechol estrogen with different biological activities and applications.
4-Methoxyestrone: A structural isomer with distinct chemical and biological properties.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies .
Eigenschaften
Molekularformel |
C19H24O3 |
---|---|
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-3-hydroxy-2-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H24O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-16(20)17(22-2)10-14(11)12/h9-10,12-13,15,20H,3-8H2,1-2H3/t12-,13+,15-,19-/m0/s1/i6D2,9D,10D |
InChI-Schlüssel |
WHEUWNKSCXYKBU-GPPUFMCXSA-N |
Isomerische SMILES |
[2H]C1=C2CC[C@@H]3[C@@H](C2=C(C(=C1O)OC)[2H])CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C |
Kanonische SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.